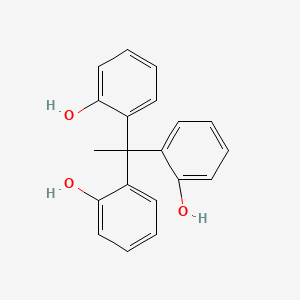
2,2',2''-(Ethane-1,1,1-triyl)triphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘-(Ethane-1,1,1-triyl)triphenol is an organic compound with the molecular formula C20H18O3. It is also known by its IUPAC name, 4,4’,4’'-(ethane-1,1,1-triyl)triphenol. This compound is characterized by three phenol groups attached to a central ethane backbone. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol typically involves the reaction of phenol with acetaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of condensation steps, resulting in the formation of the triphenol compound. The reaction conditions often include elevated temperatures and controlled pH to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Ethane-1,1,1-triyl)triphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
2,2’,2’'-(Ethane-1,1,1-triyl)triphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings
Mechanism of Action
The mechanism of action of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors and other signaling molecules
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-(Propane-1,1,1-triyl)triphenol: Similar structure but with a propane backbone.
2,2’,2’'-(Butane-1,1,1-triyl)triphenol: Similar structure but with a butane backbone
Uniqueness
2,2’,2’'-(Ethane-1,1,1-triyl)triphenol is unique due to its specific ethane backbone, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
125457-87-6 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[1,1-bis(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C20H18O3/c1-20(14-8-2-5-11-17(14)21,15-9-3-6-12-18(15)22)16-10-4-7-13-19(16)23/h2-13,21-23H,1H3 |
InChI Key |
AZMMSEASPQHHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)(C2=CC=CC=C2O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
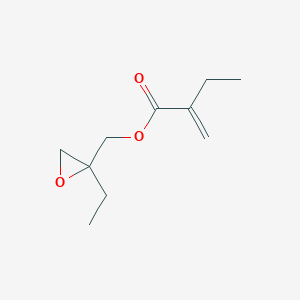



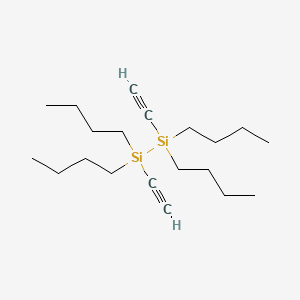
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
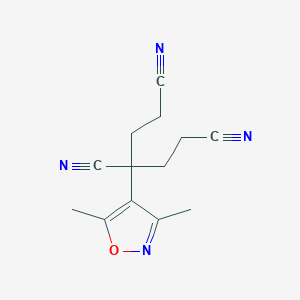
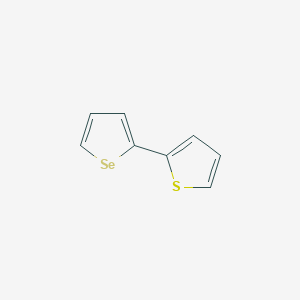
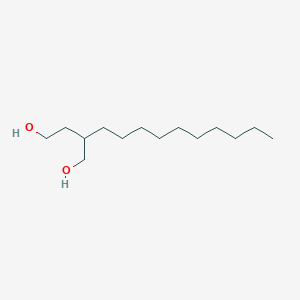
diphenylsilane](/img/structure/B14296348.png)
